molecular formula C9H11F B14642027 5-Fluoro-1,2,3-trimethylbenzene CAS No. 52547-91-8

5-Fluoro-1,2,3-trimethylbenzene

Cat. No.: B14642027
CAS No.: 52547-91-8
M. Wt: 138.18 g/mol
InChI Key: UXSXDXAQKQEYIJ-UHFFFAOYSA-N
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Description

5-Fluoro-1,2,3-trimethylbenzene is an organic compound with the molecular formula C9H11F It is a derivative of trimethylbenzene, where one of the hydrogen atoms in the benzene ring is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2,3-trimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 1,2,3-trimethylbenzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure higher yields and safety. The use of tubular reactors for diazotization reactions can minimize side reactions and improve the stability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,2,3-trimethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Nitric acid in ethanoic acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nitration: Formation of nitro derivatives.

    Oxidation: Formation of quinones or other oxidized products.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2,3-trimethylbenzene in chemical reactions typically involves the formation of a sigma complex or benzenium ion during electrophilic aromatic substitution . The fluorine atom can influence the reactivity and orientation of subsequent substitutions due to its electron-withdrawing nature.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trimethylbenzene: The parent compound without the fluorine substitution.

    1,3,5-Trimethylbenzene: Another isomer with different substitution patterns.

    2-Fluoro-1,3,5-trimethylbenzene: A similar compound with the fluorine atom in a different position.

Uniqueness

5-Fluoro-1,2,3-trimethylbenzene is unique due to the specific position of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to other isomers and derivatives .

Properties

CAS No.

52547-91-8

Molecular Formula

C9H11F

Molecular Weight

138.18 g/mol

IUPAC Name

5-fluoro-1,2,3-trimethylbenzene

InChI

InChI=1S/C9H11F/c1-6-4-9(10)5-7(2)8(6)3/h4-5H,1-3H3

InChI Key

UXSXDXAQKQEYIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C)F

Origin of Product

United States

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